![molecular formula C28H29BrN2O2 B565804 7-Bromo Darifenacin CAS No. 1391080-43-5](/img/no-structure.png)
7-Bromo Darifenacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Selectivity and Efficacy in Overactive Bladder Treatment
7-Bromo Darifenacin, as a derivative of Darifenacin, shares its primary application in the treatment of overactive bladder (OAB) due to its selective antagonistic effect on muscarinic M3 receptors. Studies demonstrate that Darifenacin effectively reduces symptoms of OAB, including urinary urgency, incontinence, and frequency, by targeting bladder smooth muscle without significant effects on other muscarinic receptor subtypes, thus minimizing side effects like dry mouth and constipation typically associated with non-selective antimuscarinics (Chapple et al., 2005), (Hill et al., 2006).
Cognitive and Central Nervous System Safety
Investigations into Darifenacin's impact on cognitive functions and its safety profile with regard to the central nervous system (CNS) reveal minimal adverse effects. This is attributed to its M3 selectivity, which reduces the likelihood of crossing the blood-brain barrier and interacting with CNS muscarinic receptors. Studies have shown that Darifenacin does not significantly impair cognitive functions, including memory and alertness, even in elderly populations, which is a crucial consideration for therapeutic applications in older patients with OAB (Kay et al., 2006), (Lipton et al., 2005).
Cardiovascular Safety Profile
Research also delves into the cardiovascular safety of Darifenacin, especially its effects on heart rate and QT intervals. The findings suggest that Darifenacin, owing to its receptor selectivity, has a minimal impact on heart rate and does not significantly prolong the QT/QTc interval, making it a safer option for patients with cardiovascular concerns (Olshansky et al., 2008), (Serra et al., 2005).
Impact on Quality of Life
Further investigations highlight the positive impact of Darifenacin on the quality of life (QoL) for patients with OAB. The improvement in OAB symptoms leads to significant enhancements in patients' daily lives, social interactions, and psychological well-being. These improvements are sustained over long-term treatment, underlining Darifenacin's role in enhancing the overall QoL for individuals with OAB (Hill et al., 2007).
Mécanisme D'action
Target of Action
7-Bromo Darifenacin, like its parent compound Darifenacin, is a selective antagonist of the M3 muscarinic (cholinergic) receptor subtype . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
7-Bromo Darifenacin works by blocking the M3 muscarinic acetylcholine receptors, which are responsible for bladder muscle contractions . This blockade reduces the urgency to urinate .
Biochemical Pathways
It is known that the drug’s primary action is to block m3 muscarinic acetylcholine receptors, thereby inhibiting bladder muscle contractions . This leads to a reduction in the symptoms of bladder irritability and overactivity, such as urge incontinence, urgency, and frequency .
Pharmacokinetics
The pharmacokinetics of 7-Bromo Darifenacin are likely to be similar to those of Darifenacin. After oral administration, peak plasma concentrations of Darifenacin are achieved approximately 7 hours post-dose . The absolute bioavailability of Darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6% , respectively . Darifenacin is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .
Result of Action
The primary result of 7-Bromo Darifenacin’s action is a reduction in the symptoms of bladder irritability and overactivity, such as urge incontinence, urgency, and frequency . By blocking the M3 muscarinic acetylcholine receptors, the drug inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Action Environment
The action of 7-Bromo Darifenacin can be influenced by various environmental factors. For instance, the presence of potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir, nelfinavir, clarithromycin, nefazodone) can increase the plasma concentrations of Darifenacin .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of 7-Bromo Darifenacin can be achieved through a multi-step process involving several reactions. The key steps involve the protection of the amine group, the bromination of the aromatic ring, and the deprotection of the amine group.", "Starting Materials": [ "Darifenacin", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protect the amine group of Darifenacin by reacting it with acetic anhydride and triethylamine to form the corresponding acetamide derivative.", "Brominate the protected Darifenacin using bromine and sodium bicarbonate in a mixture of methanol and diethyl ether to form 7-Bromo Darifenacin acetamide.", "Deprotect the amine group of 7-Bromo Darifenacin acetamide by treating it with hydrochloric acid to obtain 7-Bromo Darifenacin.", "Purify the product by recrystallization from a suitable solvent such as methanol or ethanol.", "Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Numéro CAS |
1391080-43-5 |
Nom du produit |
7-Bromo Darifenacin |
Formule moléculaire |
C28H29BrN2O2 |
Poids moléculaire |
505.456 |
Nom IUPAC |
2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1 |
Clé InChI |
OAVXDCGPWGKRGX-XMMPIXPASA-N |
SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br |
Synonymes |
(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.